molecular formula C11H21NO4 B2458850 3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid CAS No. 1343386-72-0

3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid

Cat. No.: B2458850
CAS No.: 1343386-72-0
M. Wt: 231.292
InChI Key: IUUKGOAOKYNXBM-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKGOAOKYNXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Deprotection of the Boc-Protected Ethylamino Group

The Boc group serves as a temporary protective moiety for the ethylamino group, enabling selective reactions at the carboxylic acid. Deprotection typically occurs under acidic conditions:

Method Conditions Efficiency Source
Trifluoroacetic acid (TFA)20–50% TFA in DCM, 0.5–2 h, RT>95% yield
Aqueous H₃PO₄85% H₃PO₄, 50°C, 3–6 h85–90% yield
Magic Blue/Et₃SiH5 mol% Magic Blue, Et₃SiH, DCM, RT, 1–3 h90–95% yield

Mechanistic Notes :

  • TFA cleaves the Boc group via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .

  • Magic Blue (tris-4-bromophenylamminium radical cation) facilitates C–O bond cleavage through single-electron transfer, enhanced by triethylsilane as a reductant .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions, critical for bioconjugation or prodrug design:

Amide Formation

Reaction with primary/secondary amines via activation:

Activation Reagent Coupling Agent Solvent Yield Source
EDC/HOBtDIPEADMF75–85%
DCC/DMAPTHF70–80%
Boc-AAILs*N,N′-diethylene reagentIonic liquid80–90%

*Boc-amino acid ionic liquids enable base-free coupling in 15 min .

Example :
3-[(Boc)(ethyl)aminobutanoic acid + R-NH2EDC/HOBtAmide+H2O\text{3-{[(Boc)(ethyl)amino}butanoic acid + R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Amide} + \text{H}_2\text{O}

Esterification

Alcohol condensation under Mitsunobu or Steglich conditions:

Method Reagents Conditions Yield Source
MitsunobuDIAD, PPh₃, R-OHTHF, 0°C to RT65–75%
Acid-catalyzedH₂SO₄, R-OHReflux, 4–6 h60–70%

Application : Esters improve membrane permeability in prodrugs.

Post-Deprotection Reactivity

After Boc removal, the exposed ethylamino group (–NHCH₂CH₃) participates in:

Reductive Alkylation

Reaction with aldehydes/ketones via NaBH₃CN or NaBH(OAc)₃:
RCHO+–NHCH2CH3NaBH3CN–N(CH2CH3)–CH2R\text{RCHO} + \text{–NHCH}_2\text{CH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{–N(CH}_2\text{CH}_3)\text{–CH}_2\text{R}

Acylation

Acid chlorides or anhydrides modify the amine:
RCOCl+–NHCH2CH3RCONHCH2CH3+HCl\text{RCOCl} + \text{–NHCH}_2\text{CH}_3 \rightarrow \text{RCONHCH}_2\text{CH}_3 + \text{HCl}

Stability and Side Reactions

  • Boc Hydrolysis : Slow hydrolysis occurs in aqueous media (pH < 3 or > 8) .

  • Racemization : Minimal during amide coupling if HOBt is used .

Comparative Reactivity of Analogues

Compound Deprotection Rate (TFA) Amide Yield
3-{[(Boc)(ethyl)amino}butanoic acidFast (0.5 h)85%
3-(Boc-amino)butanoic acidModerate (1 h)80%
Boc-azetidine-butanoic acidSlow (2 h)75%

Ethyl substitution slightly accelerates deprotection due to steric effects .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure, which includes an ethyl group and a butanoic acid moiety. This structure provides distinct reactivity and properties compared to other Boc-protected compounds .

Biological Activity

3-{(Tert-butoxy)carbonylamino}butanoic acid, commonly referred to as Boc-ethyl-amino butanoic acid, is a derivative of β-amino acids that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biological contexts. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 3-{(Tert-butoxy)carbonylamino}butanoic acid can be represented as follows:

C9H17NO4\text{C}_9\text{H}_{17}\text{N}\text{O}_4

This compound possesses a unique combination of functional groups that contribute to its biological properties. The Boc group serves as a protective moiety, allowing selective reactions at the amine site, while the ethylamine functionality can interact with various biological targets.

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}butanoic acid involves its interaction with specific enzymes and receptors. The Boc group provides steric protection, facilitating selective reactions at other functional sites. Additionally, the compound's structure allows it to mimic natural substrates, potentially leading to inhibition or modulation of enzymatic activity.

Antiviral Activity

Research indicates that β-amino acids, including derivatives like 3-{(Tert-butoxy)carbonylamino}butanoic acid, exhibit antiviral properties. Studies have shown that compounds with β-amino acid moieties can inhibit viral replication and enhance host immune responses. For instance, derivatives have demonstrated activity against viruses such as HIV and influenza by interfering with viral entry or replication processes .

Antimicrobial Effects

The antimicrobial activity of 3-{(Tert-butoxy)carbonylamino}butanoic acid has been explored in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. This activity may be attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial and antiviral effects, research has identified anti-inflammatory properties associated with β-amino acids. The modulation of inflammatory pathways by these compounds could provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Study Findings
Venepally et al. (2021)Developed heterocyclic-fatty acid hybrids that exhibited enhanced antiviral and antimicrobial activities compared to traditional compounds .
Kanchanarach et al. (2010)Investigated the metabolic pathways influenced by acetic acid derivatives, revealing insights into energy metabolism that may relate to the action of similar amino acids .
Bernardino et al. (2021)Synthesized new compounds containing β-amino acid moieties that showed promising antiviral activities against multiple viruses .

Q & A

Basic Questions

Q. What are the key structural and physicochemical properties of 3-{(Tert-butoxy)carbonylamino}butanoic acid?

  • Answer : The compound (CAS 52815-19-7) has a molecular formula of C₉H₁₆NO₄ and molecular weight 202.23 g/mol . Key properties include:

  • Boiling point : 339.5°C (at 760 mmHg)

  • Flash point : 159.1°C

  • Vapor pressure : 1.69 × 10⁻⁵ mmHg (25°C)

  • Storage : Stable under inert gas at 2–8°C in a dry environment .

  • Functional groups : Tert-butoxycarbonyl (Boc) protects the amine, while the carboxylic acid enables conjugation (e.g., peptide coupling).

    Methodological note: Characterize purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm structure using ¹H/¹³C NMR (δ ~1.4 ppm for Boc tert-butyl group, δ ~12 ppm for carboxylic acid proton) .

Q. How is the Boc-protecting group strategically used in synthesizing derivatives of this compound?

  • Answer : The Boc group shields the ethylamino moiety during reactions involving the carboxylic acid (e.g., peptide coupling). Deprotection is achieved with TFA/DCM (1:1 v/v) for 1–2 hours, followed by neutralization .
  • Example protocol: For amide bond formation, activate the carboxylic acid with DCC/DMAP in anhydrous DCM, then react with amines (e.g., benzylamine) at 0°C → RT overnight .

Q. What are the recommended safety protocols for handling this compound?

  • Answer :

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard code) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Answer : Employ density functional theory (DFT) to model transition states and identify energy barriers for Boc deprotection or coupling steps. Pair with experimental design (e.g., varying solvents, catalysts) to validate predictions:

  • Case study: A feedback loop between quantum chemical calculations (e.g., Gaussian 16) and robotic screening reduced reaction optimization time by 60% for analogous Boc-protected amino acids .

    • Table 1 : Example computational parameters
ParameterValue
Basis setB3LYP/6-31G(d)
Solvent modelSMD (acetonitrile)
Transition stateNudged elastic band (NEB)

Q. How to resolve contradictions in reported synthesis yields across methodologies?

  • Answer : Discrepancies often arise from side reactions (e.g., Boc cleavage under acidic conditions) or impurity profiles . Mitigate by:

HPLC-MS monitoring : Track intermediate stability during coupling .

DoE (Design of Experiments) : Use a 2³ factorial design (variables: temperature, catalyst loading, reaction time) to identify optimal conditions .

  • Table 2 : Factorial design variables for coupling optimization

VariableLow (-1)High (+1)
Temperature (°C)025
DCC (equiv.)1.22.0
DMAP (mol%)510

Q. What advanced characterization techniques validate stereochemical purity in derivatives?

  • Answer :

  • X-ray crystallography : Resolve absolute configuration (e.g., for chiral centers introduced during synthesis) .
  • Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10) to separate enantiomers .
  • Circular dichroism (CD) : Confirm secondary structure in peptide conjugates .

Q. How can this compound be applied in medicinal chemistry (e.g., prodrug design)?

  • Answer : The carboxylic acid enables conjugation to drug candidates (e.g., via ester/amide linkages).

  • Case study: Analogous Boc-protected amino acids were used to synthesize protease inhibitors by coupling to hydroxamate warheads .
  • Method: Evaluate pharmacokinetics (e.g., logP, solubility) using shake-flask assays and Caco-2 cell permeability models .

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